molecular formula C20H12Cl2FN3OS2 B12138769 C20H12Cl2FN3OS2

C20H12Cl2FN3OS2

Cat. No.: B12138769
M. Wt: 464.4 g/mol
InChI Key: ZQIXAJSRMPKKDC-UHFFFAOYSA-N
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Description

The compound with the molecular formula C20H12Cl2FN3OS2 is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C20H12Cl2FN3OS2 typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the Core Structure: This involves the construction of the aromatic core through reactions such as Friedel-Crafts acylation or alkylation.

    Introduction of Functional Groups: Chlorine, fluorine, and sulfur-containing groups are introduced through substitution reactions. Common reagents include thionyl chloride for chlorination and sulfur tetrafluoride for fluorination.

    Final Assembly: The final step involves coupling reactions to assemble the complete molecule. This may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

C20H12Cl2FN3OS2: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

C20H12Cl2FN3OS2: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of C20H12Cl2FN3OS2 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

C20H12Cl2FN3OS2: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include and .

    Uniqueness: The presence of specific functional groups such as fluorine and sulfur in may confer unique chemical and biological properties, making it distinct from its analogs.

This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H12Cl2FN3OS2

Molecular Weight

464.4 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C20H12Cl2FN3OS2/c21-12-3-1-11(2-4-12)14-8-28-19-18(14)20(25-10-24-19)29-9-17(27)26-13-5-6-16(23)15(22)7-13/h1-8,10H,9H2,(H,26,27)

InChI Key

ZQIXAJSRMPKKDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl)Cl

Origin of Product

United States

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